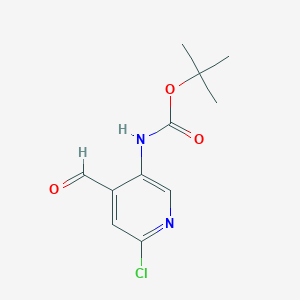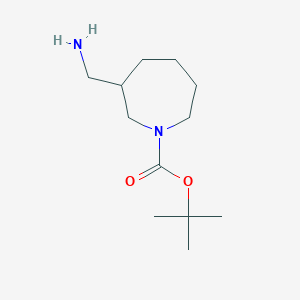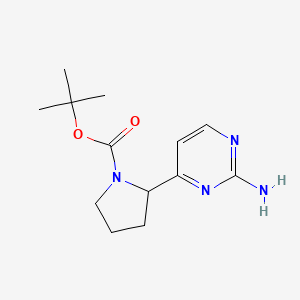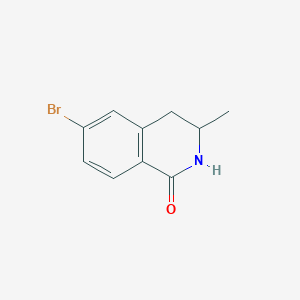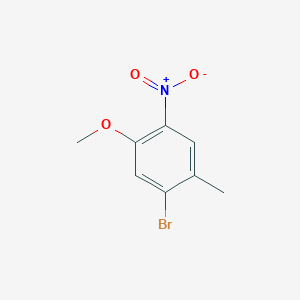
5-Bromo-4-methyl-2-nitroanisole
Descripción general
Descripción
“5-Bromo-4-methyl-2-nitroanisole” is also known as “4-Bromo-2-methoxy-1-nitrobenzene” or “5-Bromo-2-nitrophenyl methyl ether”. Its molecular formula is C7H6BrNO3 . The average mass is 232.031 Da .
Synthesis Analysis
The synthesis of similar compounds involves various reactions. For instance, the synthesis of “4-Bromo-3-nitroanisole” involves a reaction with silver sulfate, copper acetate, 2-nitro-4-methoxybenzoic acid, and sodium bromide in dimethyl sulfoxide at 160 °C .Molecular Structure Analysis
The molecular structure of “5-Bromo-4-methyl-2-nitroanisole” consists of a bromine atom, a nitro group, and a methoxy group attached to a benzene ring .Physical And Chemical Properties Analysis
The compound has an average mass of 232.031 Da and a monoisotopic mass of 230.953094 Da .Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
- Synthesis of Derivatives : A study by Xu (2006) describes the synthesis of 4-Bromo-2-chlorotoluene from a related compound, 4-bromo-2-nitrotoluene, via reduction and subsequent reactions, indicating the utility of bromo-nitroanisole derivatives in chemical synthesis processes Xue Xu, 2006.
Spectroscopic and Electronic Properties
- Magnetic Resonance and Molecular Orbital Studies : Research by Pandiarajan et al. (1994) on substituted anisoles, including nitroanisole derivatives, employs NMR spectroscopy to understand their chemical shifts and electronic structure, illustrating how derivatives of nitroanisoles can be studied to understand their resonance interactions K. Pandiarajan et al., 1994.
Material Science and Photovoltaics
- Organic Photovoltaic Devices : A study by Liu et al. (2012) on the use of 4-bromoanisole as a processing additive for organic photovoltaic devices indicates the potential application of bromo-nitroanisole derivatives in improving the efficiency and morphology of photovoltaic materials Xueliang Liu et al., 2012.
Analytical Chemistry
- Analytical Methods for Explosives : A method developed by Mu et al. (2012) for the fast separation and quantification of explosives, including nitroanisole compounds, by liquid chromatography-tandem mass spectrometry, showcases the importance of bromo-nitroanisole derivatives in environmental monitoring and forensic analysis Ruipu Mu et al., 2012.
Computational Chemistry
- Quantum Mechanical Studies : Balachandran and Karunakaran (2013) conducted a quantum mechanical study on 4-bromo-3-nitroanisole, focusing on its structure, vibrational spectroscopy, and electronic properties, highlighting the potential of computational methods in understanding the properties of bromo-nitroanisole derivatives V. Balachandran & V. Karunakaran, 2013.
Safety And Hazards
Propiedades
IUPAC Name |
1-bromo-5-methoxy-2-methyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-5-3-7(10(11)12)8(13-2)4-6(5)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQRVVVHNGPSGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-methyl-2-nitroanisole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Amino-2-[4-(trifluoromethyl)phenoxy]benzonitrile](/img/structure/B1525990.png)
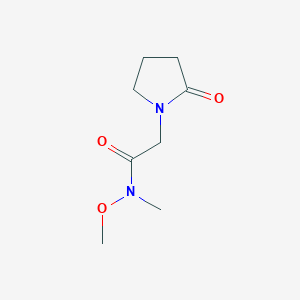

amine](/img/structure/B1525994.png)




![(2S,4R)-1-(tert-Butoxycarbonyl)-4-((2-(4-isopropoxyphenyl)benzofuro[3,2-d]pyrimidin-4-yl)oxy)pyrrolidine-2-carboxylic acid](/img/structure/B1526005.png)
![2-bromo-4-methyl-4H-thieno[3,2-b]pyrrole[3,2-d]pyridazinone](/img/structure/B1526006.png)
